3-Amino-N-cyclopropyl-2-hydroxyheptanamide
Description
3-Amino-N-cyclopropyl-2-hydroxyheptanamide is a novel chemical compound that belongs to the class of heterocyclic organic compounds. It is a white crystalline powder that is soluble in water and methanol. This compound has received significant attention from the scientific community due to its potential therapeutic applications in various fields of research and industry.
Properties
CAS No. |
856767-51-6 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 |
IUPAC Name |
3-amino-N-cyclopropyl-2-hydroxyheptanamide |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7/h7-9,13H,2-6,11H2,1H3,(H,12,14) |
InChI Key |
UEWOYZVFQJKJOL-UHFFFAOYSA-N |
SMILES |
CCCCC(C(C(=O)NC1CC1)O)N |
Canonical SMILES |
CCCCC(C(C(=O)NC1CC1)O)N |
Other CAS No. |
856767-51-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide can be synthesized through a multi-step procedure that involves the oxidation of a cyclopropane ring followed by a functional group transformation. The synthesis typically starts with the preparation of the cyclopropane ring, which is then oxidized to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Drug Discovery: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the development of new therapeutic agents.
Chemical Synthesis: Its unique structure makes it a valuable tool for studying various chemical reactions and mechanisms.
Materials Science: It is used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-N-cyclopropyl-2-hydroxyheptanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products in asymmetric synthesis. It interacts with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
- Heptanamide, 3-amino-2-hydroxy-
- Cyclopropylamine derivatives
- Hydroxyheptanamide derivatives
Comparison: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide is unique due to the presence of both the cyclopropyl and hydroxyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
